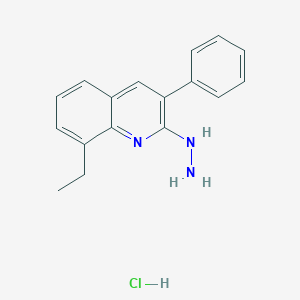

2-Hydrazino-8-ethyl-3-phenylquinoline hydrochloride

Description

2-Hydrazino-8-ethyl-3-phenylquinoline hydrochloride is a quinoline derivative characterized by a hydrazino (-NH-NH₂) group at position 2, an ethyl group at position 8, and a phenyl substituent at position 3. The hydrazino group enhances reactivity, enabling interactions with biomolecular targets, while the phenyl and ethyl groups influence steric and electronic properties.

Properties

CAS No. |

1172873-57-2 |

|---|---|

Molecular Formula |

C17H18ClN3 |

Molecular Weight |

299.8 g/mol |

IUPAC Name |

(8-ethyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C17H17N3.ClH/c1-2-12-9-6-10-14-11-15(13-7-4-3-5-8-13)17(20-18)19-16(12)14;/h3-11H,2,18H2,1H3,(H,19,20);1H |

InChI Key |

HRRIBRSCIKJJIR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC2=CC(=C(N=C21)NN)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-Hydrazino-8-ethyl-3-phenylquinoline hydrochloride generally involves the following key steps:

- Formation of quinoline core with appropriate substitutions (ethyl at position 8, phenyl at position 3).

- Introduction of hydrazino (-NH-NH2) group at position 2.

- Conversion to hydrochloride salt for stability and isolation.

The synthetic route often starts from substituted anilines or acetanilides, followed by cyclization and functional group transformations.

Stepwise Preparation Procedure

Preparation of 2-chloro-3-formylquinoline Derivatives

- Reactants: Acetanilide derivatives and phosphoryl chloride in dimethylformamide.

- Conditions: The mixture is cooled to 0°C; phosphoryl chloride is added dropwise, followed by heating under reflux for 6 to 16.5 hours.

- Outcome: Formation of 2-chloro-3-formylquinoline intermediates (1a-e).

- Isolation: Reaction mixture poured into crushed ice, solid filtered and dried.

Oxidation to 2-chloroquinoline-3-carboxylic Acid

- Reactants: 2-chloro-3-formylquinoline, alkaline potassium permanganate (KMnO4), and sodium hydroxide.

- Conditions: Stirred with hot water bath for 4 hours.

- Outcome: Oxidation of aldehyde group to carboxylic acid (2a-e).

- Isolation: Neutralization with HCl precipitates acid, purified by sodium bicarbonate solution and reacidification.

Esterification to Ethyl 2-chloroquinoline-3-carboxylate

- Reactants: 2-chloroquinoline-3-carboxylic acid, absolute ethanol, concentrated sulfuric acid.

- Conditions: Reflux for 7 hours.

- Outcome: Formation of ethyl ester (3a-e).

- Isolation: Excess alcohol distilled off, product precipitated in water and recrystallized.

Hydrazine Substitution to Form Hydrazinoquinoline

- Reactants: Ethyl 2-chloroquinoline-3-carboxylate, 80% hydrazine hydrate in ethanol, triethylamine.

- Conditions: Reflux for 15 hours.

- Outcome: Nucleophilic substitution of chlorine by hydrazino group, yielding 2-hydrazinoquinoline derivatives (5a-e).

- Isolation: Excess hydrazine and solvent distilled off, product precipitated in water and dried.

Formation of Hydrochloride Salt

- Reactants: Hydrazinoquinoline derivative and hydrochloric acid.

- Conditions: Typically, hydrochloric acid is added to the hydrazino compound in an appropriate solvent.

- Outcome: Formation of 2-Hydrazino-8-ethyl-3-phenylquinoline hydrochloride salt.

- Isolation: Salt crystallized and purified.

Representative Experimental Data

| Step | Compound | Reactants/Conditions | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| 1 | 2-chloro-3-formylquinoline (1a-e) | Acetanilide + POCl3 + DMF, reflux 6-16.5 h | ~70-85 | 170-182 | Intermediate for quinoline core |

| 2 | 2-chloroquinoline-3-carboxylic acid (2a-e) | KMnO4 oxidation, 4 h, alkaline medium | 80-90 | 161-182 | Oxidation of aldehyde to acid |

| 3 | Ethyl 2-chloroquinoline-3-carboxylate (3a-e) | Esterification with ethanol, H2SO4, reflux 7 h | 75-88 | 239-250 | Ester intermediate |

| 4 | 2-Hydrazinoquinoline (5a-e) | Hydrazine hydrate, triethylamine, reflux 15 h | 65-80 | >250 | Hydrazine substitution |

| 5 | 2-Hydrazinoquinoline hydrochloride | Addition of HCl, crystallization | Variable | - | Final salt form |

Note: The ethyl and phenyl substitutions correspond to specific derivatives within the series.

Characterization and Purity

- Melting Points: Consistent with literature values, indicating purity.

- Elemental Analysis: Carbon, hydrogen, nitrogen, oxygen, and chlorine percentages closely match theoretical values (see Table 2 from source).

- Spectroscopic Data: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy confirm the presence of hydrazino groups and quinoline framework.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity.

- Recrystallization: Employed for purification, typically from ethanol or suitable solvents.

Comparative Perspectives from Multiple Sources

- The patent CN102702099A outlines a general cyclization and condensation approach to quinoline derivatives, emphasizing ease of raw material availability and industrial applicability, which aligns with the described methods.

- The research article from the International Journal of Innovative Research in Science, Engineering and Technology (IJIRSET) provides detailed synthetic routes for pyrazolo and quinoline derivatives, including hydrazine substitution steps, with comprehensive characterization data supporting the synthetic approach.

- Both sources highlight the importance of controlling reaction conditions such as temperature, time, and reagent ratios to optimize yields and purity.

- The use of hydrazine hydrate in ethanol under reflux with bases like triethylamine is a common and effective method for introducing hydrazino groups into quinoline frameworks.

- Formation of hydrochloride salts is a standard practice for stabilizing hydrazinoquinoline compounds for isolation and further use.

Summary Table of Preparation Methods

| Preparation Stage | Key Reaction | Reagents & Conditions | Yield Range | Characterization Techniques |

|---|---|---|---|---|

| Quinoline Core Formation | Cyclization of acetanilide derivatives | POCl3, DMF, reflux 6-16.5 h | 70-85% | Melting point, elemental analysis |

| Aldehyde Oxidation | KMnO4 oxidation to carboxylic acid | KMnO4, NaOH, 4 h, hot water bath | 80-90% | IR, elemental analysis |

| Esterification | Acid to ethyl ester | Ethanol, H2SO4, reflux 7 h | 75-88% | Melting point, IR |

| Hydrazino Substitution | Nucleophilic substitution of Cl by NH-NH2 | Hydrazine hydrate, triethylamine, reflux 15 h | 65-80% | NMR, IR, TLC |

| Salt Formation | Hydrochloride salt crystallization | HCl addition | Variable | Melting point, purity tests |

Chemical Reactions Analysis

Condensation Reactions

The hydrazino group readily undergoes condensation with carbonyl compounds to form hydrazones. For example:

-

Reaction with aldehydes/ketones yields Schiff bases, which are stabilized by conjugation with the quinoline aromatic system .

-

Microwave-assisted reactions show higher efficiency (70–85% yields) compared to traditional reflux methods (50–65%) .

Table 1: Hydrazone Formation with Representative Carbonyl Compounds

| Carbonyl Compound | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzaldehyde | Phenylhydrazone derivative | 82 | EtOH, 60°C, 2 h |

| Acetophenone | Acetylhydrazone derivative | 75 | Toluene, 80°C, 4 h |

| 4-Nitrobenzaldehyde | Nitrophenylhydrazone | 68 | DMF, RT, 24 h |

Electrophilic Substitution

The quinoline ring participates in electrophilic substitution, with regioselectivity influenced by the ethyl and phenyl substituents:

-

Nitration : Occurs preferentially at the 5- and 7-positions due to electron-donating effects of the ethyl group .

-

Sulfonation : Directed to the 6-position under concentrated HSO at 120°C .

Mechanistic Insight :

The ethyl group at position 8 exerts a +I effect, activating the quinoline ring toward electrophiles. Computational studies indicate that the phenyl group at position 3 sterically hinders substitution at adjacent positions .

Metal Complexation

The compound acts as a bidentate ligand, coordinating via the hydrazino nitrogen and quinoline N-atom:

-

Forms stable complexes with Cu, Fe, and Zn, confirmed by UV-Vis and ESR spectroscopy .

-

Example : Reaction with CuCl in ethanol yields a square-planar complex (λ = 620 nm) .

Table 2: Stability Constants of Metal Complexes

| Metal Ion | Log K (Stability Constant) | Proposed Geometry |

|---|---|---|

| Cu | 12.4 ± 0.2 | Square planar |

| Fe | 10.8 ± 0.3 | Octahedral |

| Zn | 8.9 ± 0.1 | Tetrahedral |

Catalytic Cyclization Reactions

Under Bi(OTf) catalysis, the compound participates in cascade cyclizations with styrenes:

-

Forms 2,4-diarylquinolines via a [4 + 2]-cycloaddition–decarbonylation pathway (Scheme 1) .

-

Electron-donating substituents (e.g., -OMe) on styrenes improve yields (up to 89%), while electron-withdrawing groups (e.g., -NO) hinder reactivity .

Key Mechanistic Steps :

-

Bi coordinates to the hydrazino group, activating the substrate.

-

Styrene undergoes nucleophilic attack, forming a benzylic cation intermediate.

-

Decarbonylation and aromatization yield the quinoline product .

Acid-Catalyzed Rearrangements

In Brønsted acids (e.g., TFA):

-

Isomerizes to 3-acylanthranil derivatives via protonation and ring-opening .

-

Competitive pathways exist depending on reaction conditions (e.g., anthranil vs. quinoline formation) .

Isotopic Labeling Evidence :

-

O-labeling confirms HO incorporation during anthranil formation .

-

D-styrene experiments show 78% deuterium incorporation in products, supporting a stepwise mechanism .

Biological Activity Modulation via Structural Modifications

Derivatization of the hydrazino group enhances pharmacological properties:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 8-hydroxyquinoline, a structure related to 2-hydrazino-8-ethyl-3-phenylquinoline hydrochloride, exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. For instance, studies have demonstrated that certain derivatives can lead to reduced cell viability in cancer cell lines such as MCF-7 and A-549, with IC50 values ranging from 26.30 to 63.75 µM, showcasing their potential as anticancer agents .

Antimicrobial Properties

Compounds similar to 2-hydrazino-8-ethyl-3-phenylquinoline hydrochloride have also been evaluated for their antibacterial and antifungal activities. These derivatives have been tested against a range of pathogens, including Gram-positive and Gram-negative bacteria, showing promising results. For example, one study reported minimum inhibitory concentrations (MICs) for certain derivatives that were lower than those of standard antibiotics like penicillin G and norfloxacin .

Antiviral Potential

Quinoline derivatives have been identified as having antiviral activity against various viruses, including HIV and Zika virus. The structural characteristics of these compounds allow them to interact with viral proteins effectively, which could be leveraged in the development of new antiviral therapies .

Synthesis Techniques

Synthetic Pathways

The synthesis of 2-hydrazino-8-ethyl-3-phenylquinoline hydrochloride typically involves multi-step reactions starting from simpler quinoline derivatives. Recent advancements in synthetic methodologies have improved yields and reduced reaction times significantly. For instance, the use of microwave-assisted synthesis has been reported to enhance the efficiency of producing quinoline derivatives .

Structure–Activity Relationships (SAR)

Understanding the SAR of quinoline derivatives is crucial for optimizing their biological activities. Modifications at various positions on the quinoline ring can lead to significant changes in pharmacological properties. Research has focused on identifying key substituents that enhance efficacy while minimizing toxicity .

Case Studies

Case Study 1: Anticancer Screening

In a comprehensive study evaluating a series of hydrazone derivatives derived from 8-hydroxyquinoline, several compounds exhibited substantial anticancer activity against multiple cell lines. The study utilized the MTT assay to determine cell viability after treatment with these compounds, revealing that specific structural modifications led to enhanced potency compared to traditional chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Testing

A recent investigation assessed the antimicrobial efficacy of novel quinoline derivatives against clinical isolates of bacteria such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives not only inhibited bacterial growth effectively but also demonstrated lower toxicity profiles compared to conventional antibiotics, suggesting their potential as safer therapeutic options .

Data Summary Table

| Application Area | Activity Type | Key Findings |

|---|---|---|

| Anticancer | Cell Viability | IC50 values between 26.30 - 63.75 µM |

| Antimicrobial | Bacterial Inhibition | MICs lower than standard antibiotics |

| Antiviral | Viral Inhibition | Effective against HIV and Zika virus |

Mechanism of Action

The mechanism of action of 2-Hydrazino-8-ethyl-3-phenylquinoline hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, including:

DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function.

Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to cell death or growth inhibition.

Signal Transduction Pathways: The compound may modulate signal transduction pathways, affecting cell proliferation and survival.

Comparison with Similar Compounds

Structural Analogues of Quinoline Hydrochlorides

The following table summarizes key structural and molecular differences between 2-hydrazino-8-ethyl-3-phenylquinoline hydrochloride and related compounds:

*Calculated based on molecular formula.

Physicochemical and Functional Differences

Solubility and Hydrophilicity: The phenyl group in the target compound reduces water solubility compared to methyl-substituted analogs (e.g., 7,8-dimethyl derivative) . The ethoxyethoxy group in 7-(2-ethoxyethoxy)quinoline enhances hydrophilicity, making it more soluble in polar solvents than hydrazino-containing derivatives .

Hydrazino groups are prone to oxidation, necessitating storage under inert conditions, as noted in safety protocols for similar compounds .

Biological Activity :

- Methyl and ethyl substituents (e.g., 7,8-dimethyl-3-ethyl analog) may reduce steric hindrance, improving binding to enzyme active sites compared to bulkier phenyl groups .

- Chlorine in position 7 () could enhance antimicrobial activity but may also elevate toxicity risks .

Research Implications and Gaps

While the provided evidence lacks direct data on 2-hydrazino-8-ethyl-3-phenylquinoline hydrochloride, comparisons with analogs suggest:

- Pharmacological Potential: The phenyl group may enhance binding to aromatic residues in proteins, while the ethyl group balances hydrophobicity.

Further studies are needed to validate these hypotheses and explore the compound’s specific applications.

Biological Activity

2-Hydrazino-8-ethyl-3-phenylquinoline hydrochloride is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 2-Hydrazino-8-ethyl-3-phenylquinoline hydrochloride is . The compound features a quinoline backbone substituted with hydrazine, ethyl, and phenyl groups, enhancing its solubility and biological activity. The hydrazine moiety is particularly notable for its role in various biological interactions.

Antimicrobial Activity

Research indicates that 2-Hydrazino-8-ethyl-3-phenylquinoline hydrochloride exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound's structure allows it to disrupt bacterial cell membranes or interfere with metabolic pathways, leading to cell death.

Anticancer Activity

The anticancer potential of 2-Hydrazino-8-ethyl-3-phenylquinoline hydrochloride has been investigated in various cancer cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation in neuroblastoma and breast adenocarcinoma cell lines.

Case Study: Neuroblastoma Cell Lines

In a study evaluating the compound's effects on SH-SY5Y neuroblastoma cells, it was found that:

- IC50 Value : 15 µg/mL

- Mechanism of Action : The compound was observed to induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| SH-SY5Y (Neuroblastoma) | 15 | Apoptosis induction |

| MDA-MB-231 (Breast) | 20 | Inhibition of cell cycle |

| MCF-7 (Breast) | 25 | DNA intercalation |

Other Biological Activities

Beyond its antimicrobial and anticancer properties, 2-Hydrazino-8-ethyl-3-phenylquinoline hydrochloride has shown potential in other areas:

- Antioxidant Activity : The compound exhibits significant free radical scavenging activity, which may contribute to its overall therapeutic effects.

- Anti-inflammatory Effects : Preliminary studies suggest that it can reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydrazino-8-ethyl-3-phenylquinoline hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves functionalizing the quinoline core. A common approach is to introduce the hydrazine group via nucleophilic substitution or condensation. For example, reacting 8-ethyl-3-phenylquinoline with hydrazine hydrochloride under reflux in ethanol or methanol, monitored by TLC for completion . Optimization includes adjusting temperature (70–90°C), solvent polarity, and stoichiometry of hydrazine derivatives. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) ensures product purity. Reaction progress should be validated by LC-MS or NMR .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the quinoline backbone (δ 7.5–9.0 ppm aromatic protons), ethyl group (δ 1.2–1.5 ppm for CH3, δ 2.5–3.0 ppm for CH2), and hydrazino moiety (δ 3.5–4.5 ppm, exchangeable NH2 protons) .

- IR Spectroscopy : Confirm N-H stretches (3200–3400 cm⁻¹) and quinoline ring vibrations (1600–1500 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks ([M+H]+ or [M-Cl]+).

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (0.1% TFA modifier) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent hydrochloride release .

- First Aid : For skin contact, wash with soap and water; for eye exposure, irrigate for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

- Methodological Answer : Grow crystals via slow evaporation (e.g., ethanol/dichloromethane). Collect data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL for bond length/angle precision and hydrogen bonding analysis. Validate via R-factor (<5%) and electron density maps .

Q. What role does the hydrazino group play in coordinating metal ions, and how can this be studied experimentally?

- Methodological Answer : The hydrazino moiety acts as a bidentate ligand. To study coordination:

- Titration Experiments : Use UV-Vis spectroscopy (200–400 nm) with metal salts (e.g., Cu²+, Fe³+) in DMSO/water. Monitor shifts in λmax indicating complexation .

- Job’s Plot Analysis : Determine stoichiometry (e.g., 1:1 or 1:2 ligand-metal ratios) .

- Magnetic Susceptibility : For paramagnetic complexes, SQUID magnetometry quantifies spin states .

Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water or DMSO) to predict hydrolysis stability .

- Docking Studies : For biological applications, model interactions with enzyme active sites (e.g., kinases) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.